1-(2-Amino-5-methylphenyl)ethanone chemical properties
1-(2-Amino-5-methylphenyl)ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-5-methylphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(2-Amino-5-methylphenyl)ethanone, also known as 2-Amino-5-methylacetophenone. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinolines and benzodiazepines.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and a summary of key data.
Chemical and Physical Properties
1-(2-Amino-5-methylphenyl)ethanone is an organic compound featuring both an amino and a ketone functional group attached to a substituted aromatic ring.[2] The presence of these two reactive groups makes it a versatile building block in synthetic chemistry.[1][2] Depending on the conditions, it can appear as a solid or a liquid and is generally soluble in organic solvents.[2]
Table 1: Physicochemical Properties of 1-(2-Amino-5-methylphenyl)ethanone
| Property | Value | Reference |
| IUPAC Name | 1-(2-amino-5-methylphenyl)ethanone | N/A |
| Synonyms | 2'-Amino-5'-methylacetophenone | [2] |
| CAS Number | 25428-06-2 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | Solid or liquid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Reactivity and Synthetic Applications
The chemical reactivity of 1-(2-Amino-5-methylphenyl)ethanone is characterized by the interplay of its amino and acetyl functional groups. This dual reactivity makes it a key precursor in the synthesis of various complex molecules and heterocyclic systems.[1]
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Precursor for Heterocycles: The strategic placement of the amino and acetyl groups is particularly valuable for synthesizing heterocyclic compounds. It is a key starting material for:
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Quinolines: Through reactions like the Friedländer annulation, this compound can be reacted with molecules containing a reactive methylene group to form the quinoline core, a common scaffold in biologically active compounds.[1]
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Benzodiazepines: It can undergo condensation reactions to form benzodiazepines, a class of psychoactive drugs.[1]
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General Reactivity: The functional groups allow for a range of chemical transformations:
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Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers to form new C-N or heteroatom-N bonds.[1]
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Condensation Reactions: The amino and ketone groups can participate in condensation reactions to form larger molecules.[1][2]
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Oxidation and Reduction: Both the amino and acetyl groups can be subjected to oxidation or reduction reactions, further expanding its synthetic utility.[1]
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Experimental Protocols
The synthesis of 1-(2-Amino-5-methylphenyl)ethanone can be challenging due to the presence of the activating amino group. Direct Friedel-Crafts acylation of p-toluidine is often problematic as the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring.[1] A common and effective strategy involves the nitration of 4-methylacetophenone followed by the reduction of the nitro group.
Experimental Protocol: Synthesis via Nitration and Reduction
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Nitration of 4-Methylacetophenone:
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A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and maintained at a low temperature (typically 0°C or below) to control the exothermic reaction.
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4-methylacetophenone is slowly added to the cooled nitrating mixture with constant stirring.
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The reaction is carefully monitored to prevent the formation of side products.
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Upon completion, the reaction mixture is poured over ice, and the resulting precipitate, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by filtration.
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The crude product is washed with cold water and can be further purified by recrystallization.
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Reduction of 1-(5-methyl-2-nitrophenyl)ethanone:
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The intermediate nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
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A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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After the reaction is complete, the catalyst is removed by filtration (for catalytic hydrogenation), or the product is isolated by extraction and neutralization.
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The final product, 1-(2-Amino-5-methylphenyl)ethanone, is purified using techniques such as column chromatography or recrystallization.
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Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of 1-(2-Amino-5-methylphenyl)ethanone from 4-methylacetophenone.
Caption: Synthetic pathway of 1-(2-Amino-5-methylphenyl)ethanone.
Safety and Handling
Appropriate safety precautions should be taken when handling 1-(2-Amino-5-methylphenyl)ethanone and its precursors. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][4]
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Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult or if feeling unwell.[3][5]
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Skin Contact: In case of skin contact, wash the affected area immediately with plenty of soap and water.[3][5]
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Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][5]
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Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[3][5]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][5]
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Disposal: Dispose of the chemical and its container in accordance with local regulations at an approved waste disposal plant.[3][5]
